molecular formula C19H22N2O3S B11514288 1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone

1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone

Cat. No.: B11514288
M. Wt: 358.5 g/mol
InChI Key: VBETUVKUMXQCFI-UHFFFAOYSA-N
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Description

1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, leading to its biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone can be compared with other piperazine derivatives, such as:

  • 1-Benzyl-4-(4-bromophenylsulfonyl)piperazine
  • 1-(4-Chlorobenzhydryl)piperazine
  • 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]ethanone

InChI

InChI=1S/C19H22N2O3S/c1-16(22)18-7-9-19(10-8-18)25(23,24)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

VBETUVKUMXQCFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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